1-(pyrimidin-5-yl)cyclopropane-1-carbonitrile
Overview
Description
1-(pyrimidin-5-yl)cyclopropane-1-carbonitrile is a chemical compound that features a pyrimidine ring attached to a cyclopropane ring with a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(pyrimidin-5-yl)cyclopropane-1-carbonitrile can be synthesized through various methods. One common approach involves the cyclopropanation of pyrimidine derivatives. The reaction typically uses a cyclopropanation reagent such as diazomethane or a cyclopropyl halide in the presence of a base. The nitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile source.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(pyrimidin-5-yl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of amides, amines, or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide for azide substitution.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines or alcohols.
Substitution: Azides, amides, or other substituted derivatives.
Scientific Research Applications
1-(pyrimidin-5-yl)cyclopropane-1-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(pyrimidin-5-yl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity.
Comparison with Similar Compounds
1-(Pyrimidin-5-yl)cyclopropane: Lacks the nitrile group, which may affect its reactivity and biological activity.
1-(Pyrimidin-5-yl)cyclopropanecarboxylic acid: Contains a carboxylic acid group instead of a nitrile, leading to different chemical properties and applications.
1-(Pyrimidin-5-yl)cyclopropanamine: Features an amine group, which can alter its interaction with biological targets.
Uniqueness: 1-(pyrimidin-5-yl)cyclopropane-1-carbonitrile is unique due to the presence of both the pyrimidine ring and the nitrile group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.
Properties
Molecular Formula |
C8H7N3 |
---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
1-pyrimidin-5-ylcyclopropane-1-carbonitrile |
InChI |
InChI=1S/C8H7N3/c9-5-8(1-2-8)7-3-10-6-11-4-7/h3-4,6H,1-2H2 |
InChI Key |
OOWXWAZLPAUWSI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C#N)C2=CN=CN=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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